molecular formula C13H18ClNO3 B2928920 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride CAS No. 718632-61-2

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride

Cat. No.: B2928920
CAS No.: 718632-61-2
M. Wt: 271.74
InChI Key: MDDOCCNDVQLAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a piperidine ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-4-piperidinol in the presence of a suitable dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Uniqueness

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride is unique due to its specific ether linkage between the benzoic acid and piperidine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDOCCNDVQLAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.